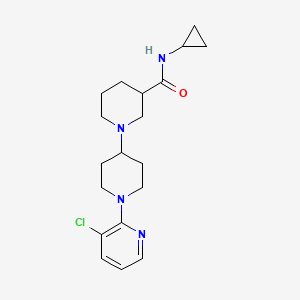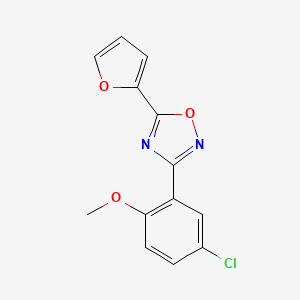
1'-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, also known as CP-945,598, is a small molecule antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of a variety of physiological processes, including appetite, pain perception, mood, and memory. CP-945,598 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
1'-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the CB1 receptor, which is involved in the regulation of various physiological processes, including appetite, pain perception, mood, and memory. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system, which is involved in the regulation of these processes. This compound has been shown to have high affinity and selectivity for the CB1 receptor, with little or no activity at other receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of gene expression. This compound has been shown to decrease the release of dopamine, a neurotransmitter involved in reward and addiction, and to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This compound has also been shown to modulate the expression of genes involved in the regulation of appetite, metabolism, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments, including its high affinity and selectivity for the CB1 receptor, its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1'-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, including the development of more potent and selective CB1 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, such as anxiety and depression, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to develop new methods for its delivery and administration.
Métodos De Síntesis
1'-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-chloropyridine-2-carboxylic acid with cyclopropylamine, followed by the coupling of the resulting intermediate with 1,4'-bipiperidine-3-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1'-(3-chloropyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and pain. In obesity, this compound has been shown to decrease food intake and body weight in animal models. In addiction, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and to decrease drug-seeking behavior. In pain, this compound has been shown to reduce nociceptive responses in animal models of acute and chronic pain.
Propiedades
IUPAC Name |
1-[1-(3-chloropyridin-2-yl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O/c20-17-4-1-9-21-18(17)23-11-7-16(8-12-23)24-10-2-3-14(13-24)19(25)22-15-5-6-15/h1,4,9,14-16H,2-3,5-8,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSQWXVVNKRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=C(C=CC=N3)Cl)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5407264.png)
![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5407278.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5407281.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5407288.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5407296.png)
![N-[3-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5407310.png)


![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5407323.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxypropanamide](/img/structure/B5407333.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5407337.png)
